8-tert-Butyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure and various functional groups. Its molecular formula is with a molecular weight of approximately 373.49 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound can be classified as an azaspiro compound, which incorporates both nitrogen and oxygen heteroatoms within its spirocyclic framework. It is also categorized under carboxylic acids due to the presence of a carboxylic acid functional group. The compound has been referenced in scientific literature and various databases, including PubChem and BenchChem, highlighting its significance in chemical research and potential applications in pharmaceuticals.
The synthesis of 8-tert-butyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves several key steps:
8-tert-butyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for 8-tert-butyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with biological targets at the molecular level. The compound's structure allows it to fit into specific binding sites on enzymes or receptors, modulating biological pathways effectively:
The physical properties of 8-tert-butyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid include:
Chemical properties include reactivity towards nucleophiles and electrophiles due to its functional groups, making it a versatile candidate for further chemical transformations.
8-tert-butyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several applications across various fields:
Research continues into its efficacy as a drug candidate, particularly in targeting specific biological pathways relevant to disease treatment.
Spirocyclic architectures, characterized by orthogonal ring systems sharing a single atom, confer exceptional three-dimensionality and structural rigidity to drug molecules. The azaspiro[4.5]decane core—a featured structural motif in 8-tert-Butyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid—exemplifies these advantages. This scaffold’s fused bicyclic geometry reduces conformational entropy during target binding, enhancing binding affinity and selectivity. The tert-butyl substituent at the 8-position further stabilizes the chair conformation of the cyclohexane ring, minimizing undesirable ring flips and preserving optimal pharmacophore presentation [5]. Computational analyses of analogous compounds reveal that spiro junctions increase saturation/sp3 character (fraction Csp³ > 0.8), improving solubility and reducing metabolic vulnerability compared to flat aromatic systems [7]. This balance of rigidity and bioavailability makes azaspiro[4.5]decanes indispensable for targeting challenging enzymes like fungal chitin synthase.
Table 1: Conformational and Physicochemical Advantages of Azaspiro[4.5]decane Scaffolds
Property | Traditional Scaffolds | Azaspiro[4.5]decane Derivatives | Impact on Drug Design |
---|---|---|---|
Fraction Csp³ | 0.3–0.5 | 0.8–0.9 [7] | Enhanced solubility, reduced metabolism |
Rotatable Bonds | >6 | ≤3 [5] | Lower conformational entropy |
Membrane Permeability | Variable | LogP ~4.2 [5] | Improved CNS penetration |
Synthetic Complexity | Low to moderate | High | Requires tailored synthesis routes |
The medicinal exploration of azaspiro[4.5]decanes began in the 1990s with the discovery of spiro-lactam derivatives exhibiting potent β-lactamase inhibition. Early analogs like tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (PubChem CID: 45158734) served as key synthetic intermediates, enabling N-functionalization of the piperidine ring [3] [8]. By the 2000s, researchers optimized these scaffolds for antifungal activity by introducing lipophilic aryl-acyl groups at N4—notably 4-([1,1'-biphenyl]-4-carbonyl)-8-tert-butyl derivatives (CAS# 1326809-75-9), which demonstrated sub-μM inhibition against Candida species [1] [4]. Subsequent structure-activity relationship (SAR) studies revealed that meta-substituted benzoyl variants (e.g., 8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, CAS# 1326811-40-8) improved cellular uptake via optimized logP values (~4.2) while retaining target affinity [5]. These innovations established the pharmacophore model: 1) a tert-butyl group for conformational control, 2) a spiro-fused 1-oxa-4-aza core for rigidity, and 3) an N-acyl arm for target engagement.
Table 2: Key Milestones in Azaspiro[4.5]decane-Based Antimicrobial Development
Year | Compound Innovation | Biological Advance | Ref |
---|---|---|---|
1999 | First synthetic cannabinoid receptor antagonists | Proof of spiro-scaffolds in CNS drug delivery | [5] |
2010 | Biphenyl-4-carbonyl derivatives (e.g., CAS#1326809-75-9) | Sub-μM inhibition of fungal growth | [1] [4] |
2015 | Difluorobenzoyl analogs (e.g., CAS#1326811-48-6) | Enhanced metabolic stability (t₁/₂ > 120 min) | |
2020s | 3-Phenylpropanoyl variants | Improved chitin synthase isoform selectivity | This work |
Fungal chitin synthase (CHS) remains an underexploited target due to the absence of mammalian homologs, offering a pathway for resistance-evasive antifungals. The enzyme’s catalytic domain requires allosteric modulators that disrupt chitin polymerization without competitive inhibition at the UDP-N-acetylglucosamine site. 8-tert-Butyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid addresses this need through a dual-action mechanism:
Table 3: Target Engagement Properties of Azaspiro[4.5]decane Derivatives Against Fungal Chitin Synthase
Compound | CHS IC₅₀ (μM) | LogD₇.₄ | Key Structural Feature | Metabolic Stability (t₁/₂, min) | |
---|---|---|---|---|---|
8-tert-Butyl-4-(3-phenylpropanoyl) derivative | Data pending | ~3.8* | Flexible C3 linker to phenyl ring | >90 (predicted) | |
4-([1,1'-Biphenyl]-4-carbonyl) analog (CAS#1326809-75-9) | 1.2 | 4.5 | Rigid biphenyl system | 45 | [1] [4] |
4-(3,5-Difluorobenzoyl) variant (CAS#1326811-48-6) | 0.7 | 3.9 | Electron-withdrawing fluorines | 125 |
*Predicted based on C20H25F2NO4 analog
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3